![molecular formula C19H20ClN5O3S B2916745 2-(4-acetylpiperazin-1-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide CAS No. 946209-33-2](/img/structure/B2916745.png)
2-(4-acetylpiperazin-1-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide
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Description
2-(4-acetylpiperazin-1-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H20ClN5O3S and its molecular weight is 433.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to 2-(4-acetylpiperazin-1-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide focuses on their synthesis and potential applications. For instance, the study on the synthesis, characterization, and antimicrobial evaluation of novel thiohydrazonates and pyrazolo[3,4-b]pyridines highlights the methodological advancements in creating derivatives with significant antimicrobial activities, showcasing the compound's versatility in drug development (Mekky & Sanad, 2019). Another study discusses the design, synthesis, and biological evaluation of derivatives as DPPH scavenging, analgesic, and anti-inflammatory agents, reflecting the compound's application in developing therapeutic agents (Nayak et al., 2014).
Antimicrobial and Antitumor Activities
Further investigations into derivatives of this compound reveal its potential in antimicrobial and antitumor applications. The design and synthesis of thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents demonstrate the chemical versatility and potential in combating various microorganisms (Aly et al., 2011). Additionally, the synthesis and antimicrobial studies of new pyridine derivatives highlight the compound's applicability in creating effective antimicrobial agents (Patel & Agravat, 2007).
Synthesis and Evaluation for Anticancer Activities
The synthesis and in vitro antitumor activity of a novel series of 2-pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment underscore the compound's relevance in cancer research, with some derivatives showing remarkable antitumor activity against various cancer cell lines (Montoya et al., 2014). This points to the compound's potential in the development of new antitumor agents.
properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3S/c1-12(26)23-6-8-24(9-7-23)19(28)18(27)21-17-15-10-29-11-16(15)22-25(17)14-4-2-13(20)3-5-14/h2-5H,6-11H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVWAGSGCVDOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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